N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-ethoxy-1-naphthamide
CAS No.: 1428358-84-2
Cat. No.: VC4534736
Molecular Formula: C20H17N5O2
Molecular Weight: 359.389
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1428358-84-2 |
|---|---|
| Molecular Formula | C20H17N5O2 |
| Molecular Weight | 359.389 |
| IUPAC Name | 2-ethoxy-N-(6-pyrazol-1-ylpyrimidin-4-yl)naphthalene-1-carboxamide |
| Standard InChI | InChI=1S/C20H17N5O2/c1-2-27-16-9-8-14-6-3-4-7-15(14)19(16)20(26)24-17-12-18(22-13-21-17)25-11-5-10-23-25/h3-13H,2H2,1H3,(H,21,22,24,26) |
| Standard InChI Key | TWSHJXAFCKPMJV-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC(=NC=N3)N4C=CC=N4 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound has the molecular formula C₂₀H₁₇N₅O₂ and a molecular weight of 359.389 g/mol. Its IUPAC name, 2-ethoxy-N-(6-pyrazol-1-ylpyrimidin-4-yl)naphthalene-1-carboxamide, reflects three key structural components:
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A naphthalene core substituted with an ethoxy group at position 2.
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A pyrimidine ring linked to the naphthamide moiety via an amine bond.
This hybrid architecture enables diverse non-covalent interactions (e.g., hydrogen bonding, π-π stacking) with biological targets, a feature shared with kinase inhibitors like those described in CDK2-targeting studies .
Synthesis and Physicochemical Properties
Synthetic Pathways
While detailed synthetic protocols remain proprietary, available data suggest a multi-step strategy:
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Pyrimidine Core Formation: Condensation of 6-chloropyrimidin-4-amine with 1H-pyrazole under nucleophilic aromatic substitution conditions .
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Naphthamide Coupling: Reaction of 2-ethoxy-1-naphthoic acid with the pyrimidine intermediate using carbodiimide-based coupling agents.
Key challenges include optimizing regioselectivity during pyrazole attachment and minimizing byproducts in the amidation step.
Physicochemical Profile
| Property | Value |
|---|---|
| Solubility (Water) | <0.1 mg/mL (predicted) |
| LogP | 3.2 ± 0.4 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
The moderate lipophilicity (LogP) suggests adequate membrane permeability, while limited aqueous solubility may necessitate formulation adjuvants for in vivo studies .
Biological Activities and Mechanisms
Antiproliferative Effects
In preliminary screens, the compound showed IC₅₀ values of 0.5–2.0 μM against:
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Ovarian cancer (A2780)
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Breast adenocarcinoma (MCF-7)
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Colon carcinoma (HCT-116) .
Mechanistic studies in A2780 cells revealed G2/M phase arrest and apoptosis induction via caspase-3/7 activation .
Comparative Analysis with Structural Analogs
The superior CDK2 affinity of this compound likely stems from the naphthamide group’s enhanced hydrophobic interactions compared to smaller aryl moieties in analogs .
Therapeutic Applications and Future Directions
Oncology
As a CDK2 inhibitor, this compound could address resistance to CDK4/6 inhibitors in hormone receptor-positive breast cancers. Preclinical models show synergy with PARP inhibitors in BRCA-mutant tumors .
Inflammation
Pyrazole derivatives exhibit COX-2 selectivity indices >50, suggesting potential for repurposing in rheumatoid arthritis .
Drug Development Challenges
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Metabolic Stability: Predicted CYP3A4-mediated oxidation of the ethoxy group necessitates prodrug strategies.
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Bioavailability: Nanoformulations using PEGylated liposomes are under investigation to enhance solubility.
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